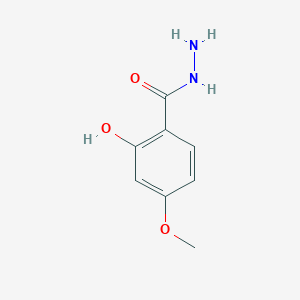

2-Hydroxy-4-methoxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRCVWCZLIPZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376969 | |

| Record name | 2-Hydroxy-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41697-08-9 | |

| Record name | 2-Hydroxy-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methoxybenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-4-methoxybenzohydrazide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hydroxy-4-methoxybenzohydrazide. It is a versatile molecule that serves as a key building block in the synthesis of various derivatives with significant pharmacological potential. This document delves into its fundamental chemical characteristics, provides a detailed synthesis protocol, and explores its emerging role in drug discovery, particularly as a scaffold for tyrosinase inhibitors and antibacterial agents. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development, offering insights into the rational design and synthesis of novel therapeutic compounds based on the this compound core structure.

Chemical Identity and Core Properties

This compound is a solid organic compound that presents as a light brown to brown solid under standard conditions.[1] Its core structure features a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydrazide functional group.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 41697-08-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Melting Point | 172-176 °C | [1][2] |

| Physical Form | Solid | [2] |

| Storage | 4°C, under inert atmosphere (e.g., Nitrogen) | [2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the methoxy group.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Methyl 2-hydroxy-4-methoxybenzoate

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-4-methoxybenzoate in a minimal amount of methanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Spectroscopic and Physicochemical Properties

Solubility

While specific quantitative solubility data for this compound is not extensively reported, based on its structural features and the properties of analogous compounds like 4-hydroxybenzohydrazide, a qualitative solubility profile can be inferred. The presence of the polar hydroxyl and hydrazide groups suggests solubility in polar organic solvents.

-

Soluble in: Methanol, Ethanol, Dimethyl sulfoxide (DMSO).

-

Slightly soluble to insoluble in: Water. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the hydrazide can reduce its ability to form hydrogen bonds with water, thus limiting its solubility.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the hydrazide functional group. Hydrazides are known to be versatile intermediates in organic synthesis.

The most notable reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone in the synthesis of a wide array of derivatives with diverse biological activities. The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone.

Caption: General reactivity of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure provides a rigid framework that can be readily functionalized to interact with various biological targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for applications in cosmetics and for the treatment of hyperpigmentation disorders. Derivatives of this compound have shown promise as tyrosinase inhibitors. The structurally related compound, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent tyrosinase inhibitor.[3] This suggests that the 2-hydroxy-4-methoxyphenyl moiety is a key pharmacophore for tyrosinase inhibition. The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the enzyme by the hydroxyl and carbonyl groups of the benzohydrazide derivatives.

Antibacterial Activity

Derivatives of 2-hydroxybenzohydrazide have demonstrated notable antibacterial activity against various bacterial strains, including Escherichia coli.[2] The presence of the hydrazone linkage in many of these derivatives is often crucial for their biological activity. The proposed mechanism of action for some hydrazide-based antibacterial agents involves the inhibition of essential bacterial enzymes, such as those involved in DNA replication or cell wall synthesis.[4] The 2-hydroxy and 4-methoxy substituents on the benzene ring can also contribute to the antibacterial potency and spectrum of these compounds.[2]

Experimental Protocols for Biological Evaluation

Tyrosinase Inhibition Assay

This protocol outlines a general method for assessing the tyrosinase inhibitory activity of compounds derived from this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and the test compound in phosphate buffer and DMSO, respectively.

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution. Incubate for a short period at room temperature.

-

Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis and versatile reactivity. Its core structure serves as a promising scaffold for the development of new therapeutic agents. The demonstrated potential of its derivatives as tyrosinase inhibitors and antibacterial agents highlights the importance of further exploration of this compound and its analogs in drug discovery programs. This technical guide provides a solid foundation of its chemical properties and biological relevance, intended to facilitate and inspire future research in this area.

References

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-Hydroxy-4-methoxybenzohydrazide, a compound of increasing interest in medicinal chemistry and drug development. We will delve into its structural elucidation, physicochemical properties, synthesis, and potential biological significance, offering field-proven insights to inform future research and application.

Introduction: The Significance of the Benzohydrazide Scaffold

Hydrazide derivatives are a prominent class of organic compounds characterized by the presence of a C-N-N backbone. This structural motif imparts unique electronic and conformational properties, making them versatile building blocks in the synthesis of a wide array of heterocyclic compounds and Schiff bases. Notably, many compounds incorporating the benzohydrazide scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, combines this valuable hydrazide functionality with a substituted benzene ring, predisposing it to a range of molecular interactions that are key to its potential therapeutic applications.

Molecular Identification and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the cornerstone of any scientific investigation. The key identifiers and physicochemical parameters of this compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Hydroxy-4-methoxybenzoic acid hydrazide, 2-HYDROXY-4-METHOXYBENZENECARBOHYDRAZIDE |

| CAS Number | 41697-08-9[1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₃[1] |

| Molecular Weight | 182.18 g/mol [2] |

| IUPAC Name | This compound[3] |

| InChI | 1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)[3][5] |

| InChIKey | VMRCVWCZLIPZLW-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)NN)O |

| Melting Point | 172-176 °C[3][5] |

| Appearance | Solid[3][5] |

Structural Elucidation: A Multi-faceted Approach

Insights from X-ray Crystallography of Analogs

X-ray crystallographic studies of hydrazone derivatives of this compound, such as N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, reveal important conformational preferences. In these structures, the molecule often adopts a nearly planar conformation, stabilized by intramolecular hydrogen bonding. A crucial interaction is the hydrogen bond between the ortho-hydroxyl group and the hydrazide nitrogen atom, which forms a stable six-membered ring. This planarity and hydrogen bonding potential are critical for the molecule's ability to interact with biological targets.

For instance, in the crystal structure of N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, the dihedral angle between the two benzene rings is a mere 8.7(2)°.[6] This planarity is a recurring theme in similar structures and is a key determinant of their biological activity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the functional groups and connectivity within a molecule.

The IR spectrum of a related compound, 2-hydroxybenzohydrazide, provides a reference for the expected vibrational modes of this compound. Key expected peaks would include:

-

-OH stretching: A broad band in the region of 3200-3400 cm⁻¹, indicative of the phenolic hydroxyl group.

-

-NH stretching: Bands corresponding to the hydrazide N-H stretching vibrations, typically in the range of 3200-3350 cm⁻¹.

-

C=O stretching: A strong absorption band around 1645 cm⁻¹, characteristic of the amide carbonyl group.[1]

-

C=C aromatic stretching: Peaks in the 1500-1600 cm⁻¹ region.

-

C-O stretching: Bands for the methoxy group and phenolic C-O bond.

¹H NMR spectroscopy would provide detailed information about the chemical environment of the protons in the molecule. Based on the structure, the following proton signals are anticipated:

-

Aromatic protons: A set of signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by the substitution on the benzene ring.

-

-OH proton: A singlet, the chemical shift of which can be concentration-dependent and may appear over a wide range.

-

-NH and -NH₂ protons: Signals for the hydrazide protons, which may appear as broad singlets.

-

-OCH₃ protons: A sharp singlet around 3.8 ppm, characteristic of the methoxy group protons.[1]

Synthesis of this compound

The synthesis of benzohydrazides is a well-established chemical transformation. The general and reliable method for preparing this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of similar benzohydrazides.[1][7]

Materials:

-

Methyl 2-hydroxy-4-methoxybenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol or Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-hydroxy-4-methoxybenzoate in a minimal amount of ethanol or methanol.

-

To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

The reaction mixture is then heated to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess solvent and hydrazine hydrate are removed under reduced pressure.

-

The resulting solid residue is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide and shifts the reaction equilibrium towards the product side.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.

-

Recrystallization: This purification step is crucial to remove any unreacted starting materials or by-products, resulting in a high-purity final product.

Caption: Synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound, particularly the presence of the phenolic hydroxyl group, the methoxy group, and the hydrazide moiety, suggest its potential for a range of biological activities. While direct studies on this specific molecule are emerging, research on its derivatives and precursors provides strong indications of its therapeutic promise.

Tyrosinase Inhibition

Recent studies have highlighted the potential of this compound analogs as tyrosinase inhibitors.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for applications in the cosmetic industry. The precursor molecule, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent tyrosinase inhibitor.[3][5] This suggests that the 2-hydroxy-4-methoxybenzoyl scaffold is a promising pharmacophore for the design of novel tyrosinase inhibitors.

Caption: Potential inhibition of the melanin synthesis pathway.

Antimicrobial and Antibiofilm Activity

Derivatives of 2-hydroxybenzohydrazide have shown promising antibacterial activity against various pathogens, including Escherichia coli.[1][6] Furthermore, the precursor, 2-hydroxy-4-methoxybenzaldehyde, has demonstrated significant antibacterial and antibiofilm efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] The proposed mechanism of action involves disruption of the bacterial cell membrane. This suggests that this compound itself warrants investigation as a potential antimicrobial agent.

Antiglycation Activity

Benzoylhydrazone derivatives have been evaluated for their antiglycation activity, which is relevant to the prevention of diabetic complications.[2] The ability of these compounds to inhibit the formation of advanced glycation end-products (AGEs) is a promising area of research. The structural components of this compound could contribute to such activity.

Conclusion and Future Directions

This compound is a molecule with a rich chemical scaffold that holds considerable promise for applications in drug discovery and materials science. Its synthesis is straightforward, and its structural features, particularly the potential for intramolecular hydrogen bonding and planarity, make it an attractive candidate for interacting with biological macromolecules. While much of the current research has focused on its derivatives, the foundational understanding of the core molecule presented in this guide underscores the need for further investigation into its specific biological activities. Future research should focus on obtaining a definitive crystal structure and detailed spectroscopic characterization of this compound, as well as conducting in-depth in vitro and in vivo studies to explore its potential as a tyrosinase inhibitor, antimicrobial agent, and antiglycation compound. Such efforts will undoubtedly pave the way for the development of novel therapeutics and functional materials based on this versatile molecular architecture.

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methoxybenzohydrazide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of 2-Hydroxy-4-methoxybenzohydrazide

This compound is a compound of significant interest in medicinal chemistry and materials science. As a derivative of benzoic acid, it serves as a versatile scaffold for the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds. Recent studies have highlighted its potential as a tyrosinase inhibitor, making it a favorable agent in the cosmetic and pharmaceutical industries for addressing hyperpigmentation.[1][2] Its structural motifs are also explored in the development of novel antibacterial and antioxidant agents.[3] This guide provides a detailed, field-proven pathway for the synthesis of this valuable compound, emphasizing the underlying chemical principles, experimental causality, and robust validation at each stage.

The Core Synthesis Strategy: From Ester to Hydrazide

The most efficient and widely adopted method for synthesizing benzohydrazide derivatives is the nucleophilic acyl substitution reaction between a corresponding ester and hydrazine hydrate.[4][5] This pathway is favored for its high yields, straightforward execution, and relatively clean reaction profile.

The primary reaction for producing this compound is the hydrazinolysis of its methyl ester precursor, Methyl 2-hydroxy-4-methoxybenzoate.

Visualizing the Primary Synthesis Pathway

The following workflow outlines the direct conversion of the starting ester to the final hydrazide product.

Caption: Workflow for the hydrazinolysis of the methyl ester.

Mechanistic Insight: The Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which subsequently collapses, expelling the methoxy group (-OCH3) as a leaving group (which is protonated to form methanol) to yield the stable hydrazide product. The use of excess hydrazine hydrate often helps to drive the reaction equilibrium towards the product side.

Securing the Precursor: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate

While the primary reaction is straightforward, the starting material, Methyl 2-hydroxy-4-methoxybenzoate, may not be readily available commercially or may be cost-prohibitive. A reliable two-step synthesis from the common starting material, 2,4-dihydroxybenzoic acid, is presented here.[6]

Overall Precursor Synthesis Scheme

Caption: Two-step synthesis of the required ester precursor.

Experimental Rationale

-

Step 1: Fischer Esterification: This standard acid-catalyzed reaction converts the carboxylic acid group of 2,4-dihydroxybenzoic acid into a methyl ester. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol.

-

Step 2: Selective Methylation: The key to this step is the differential reactivity of the two hydroxyl groups. The hydroxyl group at the C4 position is more acidic (phenolic) and therefore more readily deprotonated by the weak base (potassium carbonate) than the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester group. This allows for the selective methylation of the C4 hydroxyl group by methyl iodide to yield the desired product.[6]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate laboratory technique, will reliably yield the target compound.

Protocol: Synthesis of this compound

This protocol details the conversion of the ester to the hydrazide. Both conventional heating and microwave-assisted methods are described.

| Parameter | Conventional Method | Microwave Method |

| Starting Ester | Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) | Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) |

| Reagent | Hydrazine Hydrate (1.2 - 2.0 eq) | Hydrazine Hydrate (2.0 - 4.0 eq) |

| Solvent | Methanol or Ethanol | Methanol or Ethanol |

| Temperature | Reflux (65-78°C) | 100-120°C (in sealed vessel) |

| Time | 2 - 8 hours[4] | 2 - 8 minutes[7] |

| Typical Yield | >80% | >90%[8][9] |

Step-by-Step Methodology (Conventional):

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve Methyl 2-hydroxy-4-methoxybenzoate (0.01 mol) in absolute ethanol (25 mL).

-

Reagent Addition: Add hydrazine hydrate (0.012 mol) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A white precipitate of the product will form.

-

Purification: Filter the solid product and wash thoroughly with cold water or a small amount of cold solvent to remove unreacted hydrazine hydrate.[5]

-

Recrystallization: For high purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

-

Drying: Collect the pure crystals by filtration and dry them under vacuum.

Step-by-Step Methodology (Microwave):

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine Methyl 2-hydroxy-4-methoxybenzoate (1 mmol) and hydrazine hydrate (4 mmol).[10] Ethanol (1-2 mL) can be added as a solvent.[5]

-

Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate at a set temperature (e.g., 100°C) for 3-5 minutes with stirring.[7][10]

-

Isolation & Purification: After cooling the vessel, a solid product is typically present. Isolate and purify the product as described in steps 5-7 of the conventional method.

Troubleshooting Common Issues

-

Low Yield: This can be due to an incomplete reaction or impurities in the starting materials.[4]

-

Solution: Ensure high-purity reagents are used. Increase the reaction time or temperature. For conventional heating, extending the reflux from 2 hours to 5-8 hours can improve yields.[4]

-

-

Product Fails to Precipitate: The product may be too soluble in the reaction solvent.

-

Solution: Reduce the volume of the solvent by rotary evaporation. Alternatively, pour the reaction mixture into ice-cold water to induce precipitation.

-

-

Impure Product after Recrystallization: If recrystallization does not yield a pure product, column chromatography is a viable alternative.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. benchchem.com [benchchem.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. prepchem.com [prepchem.com]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 2-Hydroxy-4-methoxybenzohydrazide: Elucidating Molecular Structure through NMR, FTIR, and UV-Vis Analysis

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of 2-Hydroxy-4-methoxybenzohydrazide, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to fully characterize this molecule. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and detailed protocols, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound, also known as 4-methoxysalicylhydrazide, serves as a versatile building block in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities. The precise characterization of this precursor is paramount to ensure the structural integrity and purity of the final synthesized compounds. Spectroscopic techniques are indispensable tools in this endeavor, providing a detailed fingerprint of the molecule's structure and electronic properties. This guide will systematically explore the insights gained from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy.

Molecular Structure and Spectroscopic Correlation

The foundational step in interpreting spectroscopic data is understanding the molecule's structure. The interplay of the hydroxyl, methoxy, and benzohydrazide functional groups gives rise to a unique spectral signature.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH and -NH).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

¹H NMR Spectral Data and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | ~11.90 | Singlet | 1H |

| Amide -NH | ~8.47 | Singlet | 1H |

| Aromatic H (ortho to -OH) | ~7.76 | Doublet | 1H |

| Aromatic H (ortho to -C=O) | ~6.93-6.75 | Multiplet | 1H |

| Aromatic H (meta to -OH) | ~7.36 | Triplet | 1H |

| Methoxy -OCH₃ | ~3.80 | Singlet | 3H |

| Amine -NH₂ | ~3.2-3.4 | Broad Singlet | 2H |

Note: The chemical shifts are based on data for similar benzohydrazide derivatives and may vary slightly.[1]

Causality Behind Chemical Shifts:

-

The downfield shift of the phenolic -OH proton (around 11.90 ppm) is attributed to intramolecular hydrogen bonding with the carbonyl oxygen, which deshields the proton.

-

The aromatic protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing effect of the -C(=O)NHNH₂ group influence their respective chemical shifts.

-

The methoxy protons appear as a sharp singlet around 3.80 ppm, a typical region for aryl methyl ethers.[1]

-

The hydrazide -NH and -NH₂ protons are exchangeable and may appear as broad singlets. Their chemical shifts can be influenced by solvent and concentration.

Caption: Key ¹H NMR correlations for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~165.0 |

| Aromatic C-OH | ~158.0 |

| Aromatic C-OCH₃ | ~160.0 |

| Aromatic C-C=O | ~115.0 |

| Aromatic CH | ~100-130 |

| Methoxy -OCH₃ | ~55.0 |

Note: The chemical shifts are predicted based on analogous structures.

Interpretation of ¹³C Chemical Shifts:

-

The carbonyl carbon appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen.

-

The aromatic carbons attached to the oxygen atoms (-OH and -OCH₃) are also shifted downfield.

-

The remaining aromatic carbons resonate in the typical region of 100-130 ppm.

-

The methoxy carbon signal is found in the expected upfield region for sp³ hybridized carbons bonded to an electronegative atom.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200-3400 | Broad, Strong |

| N-H Stretch (hydrazide) | 3200-3350 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (methoxy) | 2850-2960 | Medium |

| C=O Stretch (amide I) | 1640-1660 | Strong |

| N-H Bend (amide II) | 1530-1550 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (aryl ether) | 1200-1275 | Strong |

| C-O Stretch (phenolic) | 1150-1250 | Strong |

Note: The frequencies are based on data for similar benzohydrazide derivatives.[1]

Analysis of Vibrational Frequencies:

-

The broad O-H stretching band is indicative of hydrogen bonding.

-

The N-H stretching vibrations of the hydrazide group often appear as one or two bands in the same region as the O-H stretch.

-

The strong absorption around 1650 cm⁻¹ is a hallmark of the amide carbonyl (C=O) group.

-

The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

The strong C-O stretching bands confirm the presence of the aryl ether and phenolic moieties.

Caption: Correlation of functional groups with key FTIR absorption regions.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or methanol.

-

The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the most intense absorption band.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the spectrum over a wavelength range of approximately 200-400 nm.

-

Use the pure solvent as a reference.

-

UV-Vis Spectral Data and Interpretation

Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions.

| Transition | Expected λmax (nm) |

| π → π* | ~210, ~236, ~300 |

Note: The λmax values are based on data for 2-hydroxybenzohydrazide.[1]

Interpretation of Electronic Transitions:

-

The multiple absorption bands are characteristic of the substituted benzene ring system.

-

The presence of the hydroxyl and methoxy auxochromes, as well as the hydrazide chromophore, influences the position and intensity of the absorption maxima, typically causing a bathochromic (red) shift compared to unsubstituted benzene.

IV. Synthesis and Structural Confirmation

A plausible laboratory synthesis of this compound involves the reaction of methyl 2-hydroxy-4-methoxybenzoate with hydrazine hydrate.

Caption: Synthetic pathway for this compound.

The collective data from NMR, FTIR, and UV-Vis spectroscopy provides a self-validating system for the structural confirmation of the synthesized product. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the FTIR spectrum identifies the key functional groups, and the UV-Vis spectrum verifies the electronic nature of the conjugated system.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy, a comprehensive and unambiguous structural elucidation is achieved. The presented protocols and interpretations serve as a valuable resource for researchers in medicinal chemistry and drug development, ensuring the accurate identification and quality control of this important synthetic intermediate. The synergistic use of these spectroscopic techniques underscores their power in modern chemical analysis.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy-4-methoxybenzohydrazide and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. Within this family, 2-Hydroxy-4-methoxybenzohydrazide and its related structures have emerged as compounds of significant interest due to their demonstrated antimicrobial, antifungal, anti-inflammatory, and antiglycation properties. This guide provides a comprehensive analysis of the current understanding of their mechanisms of action, synthesizing data from in vitro, in vivo, and in silico studies. We will explore the molecular interactions, signaling pathways, and structure-activity relationships that govern their therapeutic potential, offering a foundational resource for professionals engaged in drug discovery and development.

Introduction: The Versatile Hydrazone Scaffold

Hydrazones, characterized by the azometine group (>C=N-NH-), are a cornerstone in medicinal chemistry. Their facile synthesis, typically through the condensation of hydrazides with aldehydes or ketones, allows for extensive structural diversification. This compound serves as a key exemplar of this scaffold, incorporating a salicylic acid moiety known for its own biological relevance. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the reactive hydrazone linker, creates a molecule with a rich electronic and steric profile, enabling it to interact with a multitude of biological targets. Research has consistently shown that derivatives of this core structure possess potent activities, including antibacterial, antifungal, anti-inflammatory, and enzyme-inhibitory effects.[1][2][3] Understanding the precise mechanisms behind these activities is paramount for the rational design of next-generation therapeutic agents.

Primary Mechanisms of Action

The biological effects of this compound and its analogs are not attributed to a single, universal mechanism but rather to a range of target-specific interactions. The primary modes of action elucidated to date are detailed below.

Antimicrobial and Antifungal Activity: Disruption of Cellular Integrity

A predominant mechanism, particularly against bacterial and fungal pathogens, is the compromising of the cell membrane. This action disrupts cellular homeostasis, leading to leakage of essential intracellular components and ultimately, cell death.

Key Evidence:

-

Increased Membrane Permeability: Studies on the closely related precursor, 2-hydroxy-4-methoxybenzaldehyde (HMB), have shown that treatment of Staphylococcus aureus and Fusarium graminearum leads to a significant increase in the uptake of membrane-impermeable dyes like propidium iodide (PI).[4][5] This directly indicates a loss of membrane integrity.

-

Leakage of Intracellular Contents: HMB treatment has been documented to cause the release of proteins and nucleic acids from bacterial cells, a direct consequence of membrane damage.[4][6]

-

Oxidative Stress and Lipid Peroxidation: In fungi, HMB induces a marked increase in malondialdehyde (MDA), a key biomarker of lipid peroxidation.[5] This suggests the compound initiates oxidative damage to the lipids within the cell membrane, further destabilizing its structure.

-

Enzyme Inhibition: In silico docking studies have predicted that hydrazide derivatives can bind to the active sites of critical bacterial enzymes. For instance, derivatives of 2-hydroxybenzohydrazide have been modeled to interact with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor (Pdb: 1C14), a key enzyme in fatty acid synthesis.[1][7][8] The 2-hydroxy group often plays a pivotal role in this binding by forming hydrogen bonds with key amino acid residues like Tyr 1156.[1]

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. academicjournals.org [academicjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Biological Activities of 2-Hydroxy-4-methoxybenzohydrazide and Its Derivatives

Introduction

In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse pharmacological potential is paramount. Among these, hydrazide-hydrazone derivatives have emerged as a privileged class of compounds, exhibiting a broad spectrum of biological activities. This technical guide focuses on a particularly promising member of this family, 2-Hydroxy-4-methoxybenzohydrazide, and its Schiff base derivatives. We will delve into the synthesis, mechanisms of action, and in-depth experimental protocols to evaluate its significant antibacterial, tyrosinase inhibitory, and antiglycation properties. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical, field-proven methodologies.

Synthesis of this compound and its Derivatives

The core structure of this compound is typically synthesized through a straightforward condensation reaction between the corresponding ester, methyl 2-hydroxy-4-methoxybenzoate, and hydrazine hydrate.[1] This reaction can be efficiently carried out under reflux or with the assistance of microwave irradiation, the latter often offering advantages in terms of reduced reaction times and improved yields.[2][3]

Further derivatization to form hydrazones is achieved by reacting the this compound with various aldehydes or ketones.[4] This condensation reaction, often catalyzed by a few drops of glacial acetic acid, results in the formation of a Schiff base (C=N double bond), a critical pharmacophore for many of the observed biological activities.[2]

General Synthesis Workflow

Caption: General synthesis scheme for this compound and its hydrazone derivatives.

Part 1: Antibacterial Activity

Hydrazide derivatives are a well-established class of antimicrobial agents. The presence of the azomethine group (-NH–N=CH-) is a key structural feature contributing to their antibacterial efficacy.[5]

Mechanism of Action

The antibacterial mechanism of this compound and its derivatives is multifaceted. One of the primary proposed mechanisms is the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to the active site of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria, thereby inhibiting bacterial proliferation.[5] The 2-hydroxy group on the benzene ring can form hydrogen bonds with amino acid residues in the enzyme's active site, while the overall molecule can engage in steric interactions, leading to a stable drug-receptor complex.[2]

Another potential mechanism involves the disruption of the bacterial cell membrane. Treatment with related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, has been shown to increase the release of intracellular proteins and nucleic acids from bacteria like Staphylococcus aureus.[6][7] This suggests that the compounds may alter cell membrane permeability, leading to leakage of cellular contents and ultimately, cell death.

Caption: Proposed antibacterial mechanisms of this compound derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following protocol outlines the broth microdilution method for determining the MIC and MBC of this compound derivatives against bacterial strains.[5][8]

Materials:

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of sterile MHB to each well of a 96-well microplate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

-

-

Determination of MBC:

-

From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto a sterile MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[5]

-

Quantitative Data Summary

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 | [2] |

| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 1000 | [2] |

Part 2: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders and in the food industry to prevent browning.[9] Hydrazide-hydrazone derivatives have shown potential as tyrosinase inhibitors.

Mechanism of Action

The inhibitory mechanism of hydrazide derivatives against tyrosinase often involves their ability to chelate the copper ions present in the enzyme's active site.[10] Tyrosinase contains a binuclear copper center that is essential for its catalytic activity. Compounds with hydroxyl and hydrazone moieties can act as chelating agents, binding to these copper ions and rendering the enzyme inactive. The presence of phenolic groups in the inhibitor structure can also allow them to act as alternative substrates, competing with the natural substrate (L-tyrosine or L-DOPA) for binding to the active site.[9] Kinetic studies often reveal a competitive or mixed-type inhibition pattern for these compounds.[11]

Caption: Mechanism of tyrosinase inhibition by 2-Hydroxy-4-methoxybenzohydrazone derivatives.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the tyrosinase inhibitory activity of this compound derivatives using L-DOPA as a substrate.[12][13]

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Test compound (this compound derivative) dissolved in DMSO

-

Kojic acid (positive control)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer just before use.

-

Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Control Wells: 20 µL of DMSO/buffer + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Blank Wells: 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in a kinetic mode for at least 20-30 minutes. The rate of dopachrome formation is monitored.

-

-

Calculation of Inhibition:

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity.

-

Part 3: Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications.[14] Hydrazone derivatives have demonstrated the ability to inhibit this process.

Mechanism of Action

The antiglycation mechanism of hydrazone compounds is primarily attributed to their ability to trap reactive carbonyl species, which are intermediates in the glycation process.[14] The nucleophilic nitrogen atoms of the hydrazone moiety can react with the carbonyl groups of sugars and their degradation products, forming stable adducts and thus preventing them from reacting with proteins. Additionally, the antioxidant properties of these compounds can contribute to their antiglycation activity by scavenging free radicals that accelerate the formation of AGEs.[15] The presence and position of hydroxyl groups on the aromatic rings of the hydrazone derivatives can significantly influence their antiglycation potential.[14]

Caption: Mechanism of antiglycation by 2-Hydroxy-4-methoxybenzohydrazone derivatives.

Experimental Protocol: In Vitro Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay

This protocol outlines an in vitro method to assess the antiglycation activity of this compound derivatives by measuring the inhibition of AGEs formation.[16][17][18]

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose

-

Test compound (this compound derivative) dissolved in a suitable solvent

-

Aminoguanidine (positive control)

-

Phosphate buffer (0.2 M, pH 7.4)

-

Sodium azide

-

Spectrofluorometer

Procedure:

-

Preparation of Reaction Mixtures:

-

In separate tubes, prepare the following reaction mixtures (final volume of 1 mL):

-

Negative Control: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) in phosphate buffer.

-

Positive Control: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) + aminoguanidine at various concentrations.

-

Test Samples: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) + test compound at various concentrations.

-

-

Add a small amount of sodium azide to each tube to prevent microbial growth.

-

-

Incubation:

-

Incubate all tubes at 37°C for 7-14 days.

-

-

Measurement of AGEs Formation:

-

After the incubation period, measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[16]

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition of glycation using the following formula: % Inhibition = [(Fluorescence of negative control - Fluorescence of test sample) / Fluorescence of negative control] x 100

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of AGEs formation.

-

Quantitative Data Summary

While specific IC₅₀ values for this compound were not found in the initial searches, a study on a series of 4-methoxybenzoylhydrazones provides a relevant comparison of antiglycation activity.[19]

| Compound | IC₅₀ (µM) | Reference |

| N'-(2,4,6-Trihydroxybenzylidiene)-4-methoxybenzohydrazide | 216.52 ± 4.2 | [19] |

| N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 227.75 ± 0.53 | [19] |

| Rutin (Standard) | 294.46 ± 1.50 | [19] |

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential in the development of new therapeutic agents. Their demonstrated antibacterial, tyrosinase inhibitory, and antiglycation activities, coupled with their straightforward synthesis, make them attractive candidates for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and validate the biological potential of this promising class of compounds. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets, as well as evaluating their efficacy and safety in more advanced preclinical models.

References

- 1. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jppres.com [jppres.com]

- 18. thaiscience.info [thaiscience.info]

- 19. Synthesis of 4-methoxybenzoylhydrazones and evaluation of their antiglycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-4-methoxybenzohydrazide

Introduction

2-Hydroxy-4-methoxybenzohydrazide is a versatile aromatic hydrazide derivative with significant potential in medicinal chemistry and drug development. Its chemical structure, featuring a hydroxyl group, a methoxy group, and a hydrazide moiety, imparts a unique combination of physicochemical properties that are critical to its biological activity and formulation development. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the properties of this compound for therapeutic applications.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its successful development as a therapeutic agent. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Melting Point | 172-176 °C | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| pKa (predicted) | ~8.5 (phenolic hydroxyl), ~3.0 (protonated hydrazide) | N/A |

Note: Predicted pKa values are based on the general chemical knowledge of similar structures and may vary depending on the prediction software and experimental conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both hydrogen bond donors (hydroxyl and N-H groups) and acceptors (carbonyl and methoxy oxygens), as well as an aromatic ring, suggests that the solubility of this compound will be highly dependent on the solvent system.

Aqueous Solubility

Aqueous solubility is paramount for oral and parenteral drug delivery. Due to the ionizable nature of the phenolic hydroxyl and hydrazide groups, the aqueous solubility of this compound is expected to be pH-dependent.

Table 2: Predicted Aqueous Solubility of this compound at 25 °C

| pH | Predicted Solubility (µg/mL) | Rationale |

| 1.2 (Simulated Gastric Fluid) | > 1000 | At this low pH, the hydrazide nitrogen is protonated, forming a more soluble salt. |

| 4.5 (Acetate Buffer) | ~50-100 | The compound is likely to be in its neutral form, exhibiting lower solubility. |

| 6.8 (Simulated Intestinal Fluid) | ~30-60 | Solubility is expected to be at its lowest near the isoelectric point. |

| 7.4 (Physiological pH) | ~25 | Based on data for the close analog 4-methoxybenzohydrazide.[3] |

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations.

Table 3: Estimated Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Rationale |

| Methanol | Polar Protic | High (> 20) | Excellent hydrogen bonding potential. |

| Ethanol | Polar Protic | Moderate (5-10) | Good hydrogen bonding, but slightly less polar than methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (> 50) | Strong hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (> 30) | Strong hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Low to Moderate (1-5) | Less effective at solvating the hydrogen bond donors. |

| Ethyl Acetate | Moderately Polar | Low (0.5-1) | Limited hydrogen bonding capability. |

| Dichloromethane | Non-polar | Very Low (< 0.1) | Poor interaction with the polar functional groups. |

| Hexane | Non-polar | Insoluble (< 0.01) | Mismatch in polarity. |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water at different pH values, organic solvents)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.

-

Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

-

Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. The hydrazide functional group is known to be susceptible to hydrolysis, particularly in acidic conditions.[5]

Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that provides insights into the intrinsic stability of a molecule.[6] These studies involve exposing the compound to conditions more severe than those it would encounter during storage to accelerate degradation.

Table 4: Representative Forced Degradation Data for this compound

| Stress Condition | Conditions | % Degradation (Illustrative) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 15-25% | 2-Hydroxy-4-methoxybenzoic acid and hydrazine |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | 5-10% | 2-Hydroxy-4-methoxybenzoic acid and hydrazine |

| Oxidative Degradation | 3% H₂O₂, RT, 24 h | 10-20% | Oxidized aromatic species, N-N bond cleavage products |

| Thermal Degradation | 80 °C, 48 h (solid state) | < 5% | Minimal degradation |

| Photostability | ICH Q1B conditions | 5-15% | Photolytic cleavage products |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat the solution (e.g., at 60 °C) and take samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH.

-

Oxidative Degradation: Add 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and monitor over time.

-

Thermal Degradation: Store a solid sample of the compound in a temperature-controlled oven (e.g., at 80 °C). Periodically dissolve a portion of the sample for analysis.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A gradient elution with a C18 column is typically suitable. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Causality Behind Experimental Choices:

-

Choice of Stressors: The selected conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.

-

Severity of Conditions: The conditions are chosen to induce a meaningful level of degradation (typically 5-20%) without causing complete decomposition of the molecule.[8]

-

Stability-Indicating Method: The HPLC method must be capable of separating the intact drug from all its degradation products, ensuring accurate quantification of stability.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, underpinned by established scientific principles and detailed experimental protocols. The provided data, while illustrative, serves as a robust starting point for researchers in the field. The inherent pH-dependent solubility and susceptibility of the hydrazide moiety to hydrolysis are key considerations for the successful development of this compound into a therapeutic agent. Future work should focus on obtaining precise experimental data for this specific molecule and exploring formulation strategies, such as the use of co-solvents, cyclodextrins, or nanoformulations, to enhance its solubility and stability. A thorough characterization of its degradation products is also essential for ensuring the safety and efficacy of any resulting drug product.

References

- 1. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. jppres.com [jppres.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Hydroxy-4-methoxybenzohydrazide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methoxybenzohydrazide and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the synthesis, characterization, and diverse biological activities of these molecules, offering field-proven insights and detailed experimental protocols.

Introduction: The Benzohydrazide Scaffold

Benzohydrazides are a fascinating class of organic compounds characterized by a hydrazide moiety (-CONHNH₂) attached to a benzene ring. This structural motif serves as a versatile pharmacophore, granting access to a wide array of derivatives with a broad spectrum of biological activities. The presence of the azomethine group (-NHN=CH-) in many of its derivatives, particularly Schiff bases, is a key structural requirement for many of their pharmacological effects, which include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1]

The focus of this guide, this compound, incorporates a hydroxyl and a methoxy group on the benzene ring. These substitutions are not merely decorative; they play a crucial role in modulating the electronic properties and biological activity of the molecule and its subsequent derivatives, influencing factors such as chelation, hydrogen bonding, and interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a multi-step process that begins with readily available starting materials. The general strategy involves the formation of the core hydrazide followed by its derivatization, most commonly through condensation with various aldehydes to form Schiff bases.

Synthesis of the Core Moiety: this compound

Rationale: The choice of a methyl ester (methyl 2-hydroxy-4-methoxybenzoate) as a precursor is strategic. The ester is susceptible to nucleophilic attack by the highly reactive hydrazine hydrate. The reaction is typically carried out under reflux in an alcohol, such as methanol or ethanol, which serves as a suitable solvent for both reactants. Microwave-assisted synthesis has also emerged as a green and efficient alternative, significantly reducing reaction times.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 2-hydroxy-4-methoxybenzoate (1 equivalent) and hydrazine hydrate (4-5 equivalents) in methanol.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

-

Isolation: Pour the concentrated mixture into cold distilled water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol or methanol to obtain pure this compound.

Synthesis of Derivatives: The Schiff Base Condensation

The most common derivatives of this compound are Schiff bases (hydrazones), formed by the condensation reaction with various aromatic or heterocyclic aldehydes.[1][2]

Rationale: This reaction is a classic example of nucleophilic addition-elimination. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the Schiff base. A catalytic amount of acid, such as glacial acetic acid, is often added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.

Experimental Protocol: General Synthesis of N'-substituted-benzylidene-2-hydroxy-4-methoxybenzohydrazides

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in methanol or ethanol.

-